5-Deuterioquinoline

Description

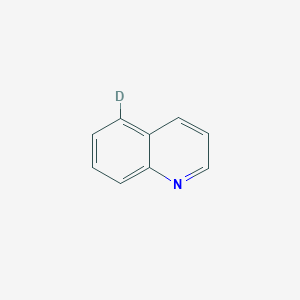

5-Deuterioquinoline is a deuterated derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom at position 1 of its fused benzene-pyridine ring system. The deuterium atom replaces hydrogen at the 5th position (C-5), making it a valuable isotopic analog for research applications. Deuterated compounds like this compound are extensively used in nuclear magnetic resonance (NMR) spectroscopy due to deuterium’s distinct nuclear spin properties, which reduce signal splitting and simplify spectral analysis .

Its primary applications include mechanistic studies in organic chemistry, metabolic tracing, and as an internal standard in analytical chemistry .

Properties

Molecular Formula |

C9H7N |

|---|---|

Molecular Weight |

130.16 g/mol |

IUPAC Name |

5-deuterioquinoline |

InChI |

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i4D |

InChI Key |

SMWDFEZZVXVKRB-QYKNYGDISA-N |

Isomeric SMILES |

[2H]C1=C2C=CC=NC2=CC=C1 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-5-D can be synthesized through various methods, including:

Skraup Synthesis: This classical method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde.

Doebner-Miller Reaction: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of quinoline-5-D typically involves the Skraup synthesis due to its high yield and scalability. The reaction conditions are optimized to ensure maximum efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline-5-D undergoes various chemical reactions, including:

Oxidation: Quinoline-5-D can be oxidized using potassium permanganate to form quinoline N-oxide.

Substitution: Electrophilic substitution reactions, such as nitration and bromination, occur at the C-5 and C-8 positions of quinoline-5-D.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Nitration: Fuming nitric acid and sulfuric acid.

Bromination: Bromine in the presence of silver sulfate.

Major Products

Oxidation: Quinoline N-oxide.

Reduction: Tetrahydroquinoline.

Nitration: 5-nitroquinoline and 8-nitroquinoline.

Bromination: 5-bromoquinoline and 8-bromoquinoline.

Scientific Research Applications

Quinoline-5-D has a wide range of applications in scientific research, including:

Medicinal Chemistry: Quinoline-5-D derivatives are used in the development of antimalarial, anticancer, and antibacterial drugs.

Synthetic Organic Chemistry: Quinoline-5-D serves as a building block for the synthesis of various heterocyclic compounds.

Industrial Chemistry: Quinoline-5-D is used in the production of dyes, pH indicators, and other organic compounds.

Biological Research: Quinoline-5-D derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of quinoline-5-D involves its interaction with various molecular targets and pathways. For example, quinoline-5-D derivatives used as antimalarial agents interfere with the digestion of host-derived hemoglobin in the parasite’s digestive vacuole . In antibacterial applications, quinoline-5-D derivatives inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 5-Deuterioquinoline, differing primarily in substituents at the C-5 position:

Key Observations :

- Electronic Effects: Chloro (-Cl) and nitro (-NO₂) groups are electron-withdrawing, enhancing electrophilic reactivity in synthetic pathways, whereas deuterium (-D) has minimal electronic impact but alters isotopic properties .

- Functional Versatility : Methoxy (-OCH₃) and dioxolane groups improve solubility in polar solvents, broadening utility in aqueous reaction systems .

Functional Analogues

Deuterated pharmaceuticals like Ofloxacin-d₃ (CAS 82419-36-1) share functional similarities with this compound. Ofloxacin-d₃, a deuterated antibiotic, is used to study drug metabolism and trace isotopic distribution in biological systems, mirroring this compound’s role in mechanistic research .

Research Findings and Comparative Analysis

Spectroscopic Utility

- NMR Applications: this compound’s deuterium atom eliminates spin-spin coupling with adjacent protons, simplifying complex NMR spectra. In contrast, non-deuterated analogs like 5-Chloroisoquinoline produce split signals, complicating structural elucidation .

- Mass Spectrometry : Deuterium incorporation increases molecular mass by 1 Da per substitution, enabling precise tracking in isotopic labeling experiments .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | 5-Chloroisoquinoline | 5-Nitroisoquinoline |

|---|---|---|---|

| Molecular Weight (g/mol) | 144.17 | 163.61 | 174.16 |

| LogP (Predicted) | ~2.1 | ~2.8 | ~1.5 |

| Solubility (Water) | Low | Very low | Moderate |

| Key Application | Isotopic tracer | Kinase inhibitors | Agrochemical synthesis |

Table 2: Research Impact by Substituent

| Substituent | Advantages | Limitations |

|---|---|---|

| -D | Enhanced metabolic stability, NMR simplicity | No direct pharmacological activity |

| -Cl | High reactivity in cross-coupling reactions | Toxicity concerns in drug development |

| -NO₂ | Versatile precursor for explosives and dyes | Environmental persistence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.